2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the benzyl and carboxylic acid groups.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the oxo and carboxylic acid functionalities.
3,4-Dihydroisoquinoline: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGQZYORXROGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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